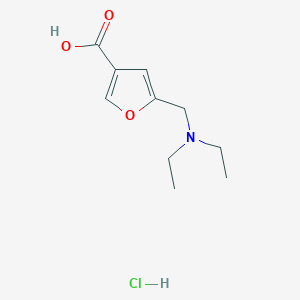![molecular formula C13H13ClFNS B3078110 {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-19-8](/img/structure/B3078110.png)
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride
Overview
Description
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a chemical compound with the CAS Number: 1049757-19-8. It has a molecular weight of 269.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[(3-fluorobenzyl)sulfanyl]aniline hydrochloride . The InChI code for this compound is 1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 269.77 . The storage temperature for this compound is room temperature .Scientific Research Applications
Fluorine Substitution Effects
Research by Calabrese et al. (2013) explored the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine, using rotational spectroscopy and quantum chemical methods. This study reveals how fluorination impacts molecular flexibility and tunneling pathways, which could inform the design of compounds with specific electronic and structural characteristics (Calabrese et al., 2013).
Anticancer Applications
Tian et al. (2018) demonstrated the synthesis of an anticancer prodrug based on a quinoline structure, which shows how derivatives of benzyl compounds can be utilized in drug delivery and cancer therapy. This work illustrates the potential of fluorobenzyl derivatives in creating pH-sensitive drugs for targeted cancer treatment (Tian et al., 2018).
Corrosion Inhibition
A study by Boughoues et al. (2020) on amine derivative compounds, including those related to fluorobenzyl groups, highlights their effectiveness as corrosion inhibitors for mild steel in acidic conditions. Such research indicates the potential utility of fluorobenzyl derivatives in industrial applications to protect metals against corrosion (Boughoues et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as phenethylamine, are known to interact with the central nervous system, specifically binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it may regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood, cognition, and other neurological functions.
Biochemical Pathways
Similar compounds like phenethylamine are known to influence the monoamine neurotransmission pathway . This pathway involves the synthesis, storage, release, receptor interaction, and degradation of monoamine neurotransmitters, which play crucial roles in various physiological functions.
Pharmacokinetics
Similar compounds like phenethylamine are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Similar compounds like phenethylamine are known to act as central nervous system stimulants, potentially affecting mood, cognition, and other neurological functions .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZFMBJCFJFLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)


